(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of fluorophenyl, azepane, and thiophene groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its potential interaction with pparγ, it can be hypothesized that it may bind to this receptor and modulate its activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
Given its potential interaction with pparγ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
Based on its potential interaction with pparγ, it may influence cellular differentiation, development, and metabolism .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the fluorophenyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
- (3-(4-Bromophenyl)azepan-1-yl)(thiophen-3-yl)methanone
- (3-(4-Methylphenyl)azepan-1-yl)(thiophen-3-yl)methanone
Uniqueness
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAJZZEBINZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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